3-(4-ETHOXYANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
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Overview
Description
3-(4-Ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that features a benzisothiazole core substituted with ethoxyaniline and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting with the nitration of benzisothiazole derivatives. The nitro group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid as catalysts. The ethoxyaniline group is then added via a nucleophilic substitution reaction, where 4-ethoxyaniline reacts with the nitrobenzisothiazole intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The ethoxyaniline group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Concentrated nitric acid, sulfuric acid.
Substitution: Various nucleophiles, basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(4-Ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyaniline group may also play a role in modulating the compound’s activity by affecting its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyaniline: An aromatic ether that is structurally similar but lacks the benzisothiazole core.
Nitrobenzisothiazole: Shares the benzisothiazole core but lacks the ethoxyaniline group.
Uniqueness
3-(4-Ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-2-23-12-6-3-10(4-7-12)16-15-13-8-5-11(18(19)20)9-14(13)24(21,22)17-15/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPVQVOKZCHMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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